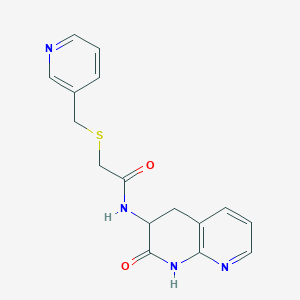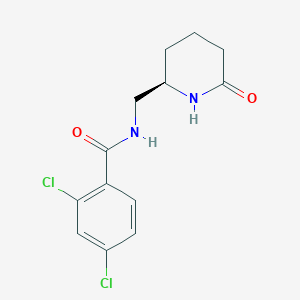
(R)-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group substituted with two chlorine atoms and a piperidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be synthesized through a series of reactions starting from commercially available precursors.
Chlorination: The benzamide core is chlorinated at the 2 and 4 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The piperidinyl intermediate is then coupled with the chlorinated benzamide under appropriate conditions, often using a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could target the carbonyl group in the piperidinyl moiety.
Substitution: The chlorine atoms on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidone derivative, while substitution could introduce various functional groups onto the benzamide ring.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Exploration of its efficacy in treating certain diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to impart specific characteristics.
作用机制
The mechanism of action of ®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved would be specific to the biological context.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzamide: Lacks the piperidinyl group.
N-(2,4-Dichlorobenzyl)piperidine: Different substitution pattern on the benzamide ring.
®-2,4-Dichloro-N-(piperidin-2-ylmethyl)benzamide: Similar structure but without the oxo group on the piperidine ring.
Uniqueness
®-2,4-Dichloro-N-((6-oxopiperidin-2-yl)methyl)benzamide is unique due to the presence of both the dichlorobenzamide and the oxopiperidinyl groups, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
2,4-dichloro-N-[[(2R)-6-oxopiperidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-8-4-5-10(11(15)6-8)13(19)16-7-9-2-1-3-12(18)17-9/h4-6,9H,1-3,7H2,(H,16,19)(H,17,18)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEORYWTYHYLLH-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[1-[4-(Trifluoromethyl)phenyl]tetrazol-5-yl]methyl]-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7440177.png)
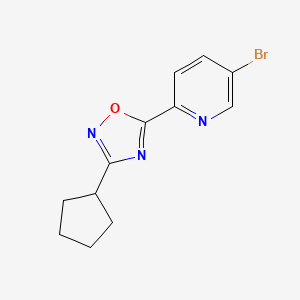
![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
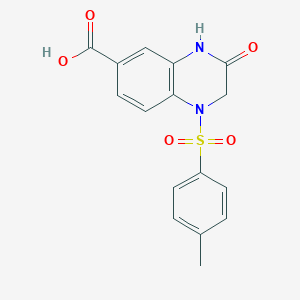
![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)
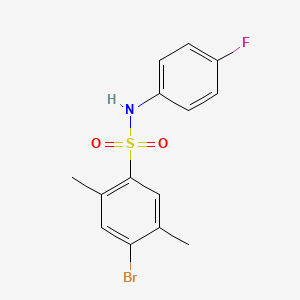
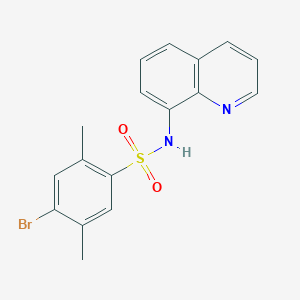
![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)
![3-[4-(Azetidin-1-yl)piperidine-1-carbonyl]-5-(dimethylamino)benzonitrile](/img/structure/B7440259.png)
![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
![5-methoxy-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440275.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide](/img/structure/B7440276.png)
![N-[(2,3-dihydroxyphenyl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7440281.png)
